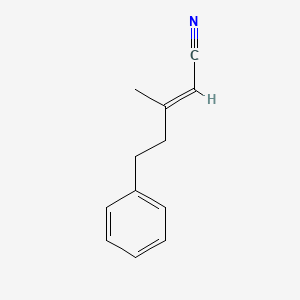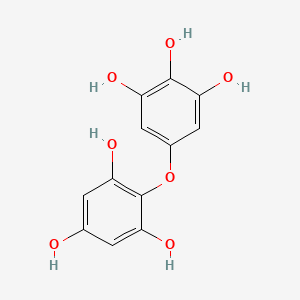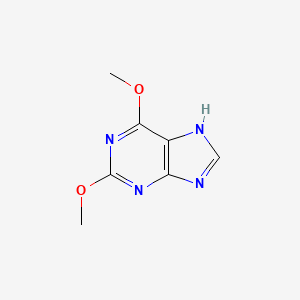![molecular formula C10H16OSi B3053409 [Benzyl(dimethyl)silyl]methanol CAS No. 5356-95-6](/img/structure/B3053409.png)
[Benzyl(dimethyl)silyl]methanol
Vue d'ensemble
Description
[Benzyl(dimethyl)silyl]methanol: is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is particularly useful in organic chemistry for protecting hydroxyl groups during various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of [Benzyl(dimethyl)silyl]methanol typically involves the reaction of benzyl alcohol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:
C6H5CH2OH+(CH3)2SiCl→C6H5CH2OSi(CH3)2H+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: [Benzyl(dimethyl)silyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products Formed:
Oxidation: Silanols
Reduction: Benzyl alcohol
Substitution: Free hydroxyl group
Applications De Recherche Scientifique
[Benzyl(dimethyl)silyl]methanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Utilized in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [Benzyl(dimethyl)silyl]methanol exerts its effects involves the formation of a stable silyl ether bond with the hydroxyl group of an alcohol. This bond is resistant to various reaction conditions, thereby protecting the hydroxyl group from unwanted reactions. The silyl ether can be easily removed under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl group.
Comparaison Avec Des Composés Similaires
- Tert-butyldimethylsilyl (TBDMS) ether
- Trimethylsilyl (TMS) ether
- Triisopropylsilyl (TIPS) ether
Comparison: [Benzyl(dimethyl)silyl]methanol is unique in its ability to provide a stable protecting group for hydroxyl groups while being easily removable under mild conditions. Compared to TBDMS and TMS ethers, it offers a balance between stability and ease of removal, making it a versatile choice in organic synthesis.
Propriétés
IUPAC Name |
[benzyl(dimethyl)silyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDIRYOAIHJQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294504 | |
| Record name | [benzyl(dimethyl)silyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-95-6 | |
| Record name | NSC96842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [benzyl(dimethyl)silyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-[6]-Dehydroparadol](/img/structure/B3053330.png)

![2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B3053332.png)
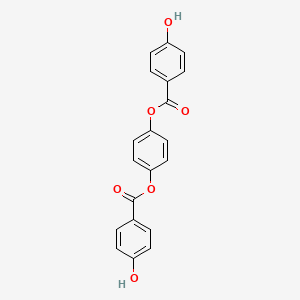
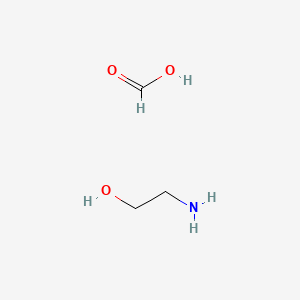
![1-[(2-Chloroethyl)thio]-4-fluorobenzene](/img/structure/B3053337.png)

